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Guanine-4,5-13C2,7-15N

Cat. No.: B13446408
M. Wt: 154.11 g/mol
InChI Key: UYTPUPDQBNUYGX-QZTPXDJLSA-N
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Description

Significance of Stable Isotope Enrichment in Biomolecular Studies

The enrichment of biomolecules with stable isotopes offers a myriad of advantages for researchers. A primary benefit is the enhancement of structural resolution in techniques like NMR spectroscopy. silantes.com By incorporating isotopes such as ¹³C and ¹⁵N into nucleic acids, scientists can overcome spectral overlap and line broadening, which are common challenges in studying large and complex molecules like DNA and RNA. iaea.orgresearchgate.net This leads to higher quality NMR data, facilitating the detailed elucidation of three-dimensional structures, folding patterns, and intermolecular interactions. silantes.com

Furthermore, stable isotope labeling significantly improves detection sensitivity. The distinct atomic masses of the incorporated isotopes create unique isotopic signatures that are easily distinguishable from their unlabeled counterparts, enabling precise quantification and enhanced sensitivity in mass spectrometry-based analyses. silantes.com This allows for the accurate measurement of even trace amounts of specific molecules within complex biological mixtures.

Isotopically labeled nucleic acids also serve as powerful tracers to follow the metabolic fate of these molecules within cells. silantes.com By introducing labeled precursors, researchers can track their incorporation into newly synthesized DNA and RNA, providing invaluable insights into processes like replication, transcription, and nucleic acid turnover. silantes.com

Rationale for Site-Specific ¹³C and ¹⁵N Labeling of Guanine-4,5-¹³C₂,7-¹⁵N in Advanced Research

The strategic placement of isotopes at specific atomic positions, known as site-specific labeling, offers a higher level of precision in biomolecular studies. nih.gov Guanine-4,5-¹³C₂,7-¹⁵N is a prime example of a site-specifically labeled nucleobase designed for advanced research applications.

In the context of NMR spectroscopy, the introduction of ¹³C at the C4 and C5 positions and ¹⁵N at the N7 position provides several key advantages:

Reduced Spectral Complexity: Uniformly labeling a large biomolecule with ¹³C can lead to complex spectra due to scalar couplings between adjacent ¹³C nuclei. Site-specific labeling, by introducing isolated ¹³C atoms, simplifies the spectra and aids in resonance assignment. nih.gov

Probing Specific Interactions: The N7 position of guanine (B1146940) is a common site for metal ion binding and is involved in the formation of non-canonical base pairs, such as those found in G-quadruplexes. acs.org Labeling this position with ¹⁵N allows for the direct observation of these interactions and the characterization of the local electronic environment.

Measuring Key Structural Parameters: The presence of ¹³C and ¹⁵N labels enables the measurement of heteronuclear coupling constants, which provide valuable information about bond connectivities and dihedral angles, thus refining the three-dimensional structure of the nucleic acid. nih.gov For instance, the measurement of trans-hydrogen-bond scalar couplings, such as the ⁴hJNN coupling, can directly probe hydrogen bonding patterns. acs.org

Historical Context and Evolution of Isotopic Tracers in Molecular and Cellular Biology

The use of isotopes as tracers in biological research has a rich history dating back to the early 20th century. The concept was pioneered by George de Hevesy in the 1910s, even before the full conceptualization of isotopy. scispace.com Initially, radioactive isotopes were the primary tools for tracing metabolic pathways.

A significant shift occurred with the work of Rudolf Schoenheimer and his colleagues in the 1930s, who extended the tracer methodology to include stable isotopes like deuterium (B1214612) (²H) and ¹⁵N. Their groundbreaking experiments on fat and protein metabolism revealed the dynamic state of body constituents, challenging the prevailing view of a static cellular structure.

The post-World War II era saw a massive expansion in the use of isotopic tracers, fueled by the increased availability of isotopes from nuclear research establishments. scispace.com While radioisotopes remained prevalent for a time, the development of more sensitive and sophisticated analytical techniques, particularly mass spectrometry and NMR spectroscopy, propelled the use of stable isotopes to the forefront of biomolecular research. acs.org

In the realm of nucleic acid research, the application of stable isotopes, particularly ¹³C and ¹⁵N, began to flourish with the advent of multidimensional NMR techniques in the 1980s. smu.edu These methods, combined with the ability to enzymatically or chemically synthesize isotopically labeled DNA and RNA, have made it possible to study the structure and dynamics of increasingly large and complex nucleic acid systems at atomic resolution. isotope.comcore.ac.uk This evolution has paved the way for the use of precisely designed molecules like Guanine-4,5-¹³C₂,7-¹⁵N to answer specific and intricate questions in modern molecular and cellular biology.

Detailed Research Findings

The application of site-specifically labeled guanine, including analogs of Guanine-4,5-¹³C₂,7-¹⁵N, has yielded significant insights into the structure and function of nucleic acids. NMR spectroscopy, in particular, benefits immensely from the presence of these isotopic labels, allowing for the measurement of key parameters that define molecular architecture and dynamics.

One critical application is the direct detection and characterization of hydrogen bonds, which are fundamental to the stability and specificity of nucleic acid structures. For example, in a study of a G-quadruplex formed by a DNA sequence, the uniform labeling with ¹³C and ¹⁵N allowed for the direct observation of N-H···O=C hydrogen bonds via the measurement of a four-bond scalar coupling (⁴hJNN) across the hydrogen bond. The value of this coupling constant was determined to be 0.136 ± 0.021 Hz, providing direct evidence and a quantitative measure of the hydrogen bonding within the guanine tetrad. acs.org

Furthermore, the analysis of one-bond and long-range heteronuclear coupling constants (J-couplings) provides a wealth of structural information. The values of these couplings are sensitive to the electronic environment and the geometry of the molecule. For instance, the one-bond coupling constant between C4 and C5 (¹JCC) in the guanine ring is approximately 65 Hz, characteristic of a double bond, while the coupling between C5 and C6 is around 90 Hz, indicative of a single bond. nist.gov The selective introduction of ¹³C at the C4 and C5 positions of guanine would allow for the precise measurement of these and other coupling constants, helping to refine the structural model of the nucleic acid.

The table below summarizes some representative coupling constants that can be measured using specifically labeled guanine derivatives in nucleic acids.

Coupling ConstantTypical Value (Hz)Structural Information
¹J(C4=C5)~65Double bond character
¹J(C5-C6)~90Single bond character
¹J(C-N)9-11Bond connectivity
⁴hJNN~0.1-0.2Trans-hydrogen bond distance

The chemical shifts of the labeled nuclei are also highly informative. The ¹⁵N chemical shift of the N7 atom in guanine, for example, is sensitive to its protonation state and its involvement in metal ion coordination. By monitoring the changes in the ¹⁵N chemical shift of a specifically labeled guanine, researchers can probe the binding of ligands and the local conformational changes in the nucleic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B13446408 Guanine-4,5-13C2,7-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

154.11 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1

InChI Key

UYTPUPDQBNUYGX-QZTPXDJLSA-N

Isomeric SMILES

C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Integration of Guanine 4,5 13c2,7 15n

Chemical Synthesis of Guanine-4,5-¹³C₂,7-¹⁵N Precursors

The foundation for incorporating labeled nucleobases into nucleic acids is the synthesis of the labeled precursor itself. This process requires sophisticated chemical strategies to ensure the precise placement of isotopes.

Atom-Specific Labeling Strategies for Purine (B94841) Nucleobases

The synthesis of purine nucleobases with atom-specific isotopic labels relies on the use of commercially available precursor compounds that are enriched with ¹³C or ¹⁵N. nih.gov The de novo biosynthesis pathway of purines provides a roadmap for understanding how specific atoms from simple precursors are incorporated into the final purine ring structure. researchgate.net

The purine ring is assembled from several different molecules:

N1 is derived from the amino group of Aspartate.

C2 and C8 originate from N¹⁰-formyl-tetrahydrofolate.

N3 and N9 come from the amido group of Glutamine.

C4, C5, and N7 are derived from Glycine (B1666218).

C6 comes from CO₂ (or bicarbonate). researchgate.net

To synthesize Guanine-4,5-¹³C₂,7-¹⁵N, the key precursor required is Glycine labeled with ¹³C at both the α-carbon (which becomes C5) and the carboxyl carbon (which becomes C4), and with ¹⁵N at the amino group (which becomes N7). Therefore, [1,2-¹³C₂, ¹⁵N]-Glycine would be the essential starting material for a biosynthetic approach.

Chemical synthesis provides a more direct, albeit often complex, route. For instance, strategies have been developed for the specific labeling of various positions in the purine ring. nih.gov A common approach involves building the imidazole (B134444) ring onto a labeled pyrimidine (B1678525) precursor or vice versa. For Guanine-4,5-¹³C₂,7-¹⁵N, a synthetic scheme would likely start with a labeled Glycine derivative and build the purine structure through a series of cyclization and functional group manipulation steps. For example, a multi-step synthesis starting from 4-amino-6-hydroxy-2-mercaptopyrimidine can be adapted to introduce ¹⁵N at the N7 position. nih.gov

Labeling PositionPrecursor MoleculeIsotopic Label in Precursor
C4, C5, N7Glycine[1,2-¹³C₂, ¹⁵N]
N1Aspartate[¹⁵N]
C2, C8Formate (B1220265)[¹³C]
N3, N9Glutamine[amide-¹⁵N]
C6Bicarbonate[¹³C]

This table outlines the biosynthetic origins of the purine ring atoms and the necessary labeled precursors for atom-specific labeling.

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly with Guanine-4,5-¹³C₂,7-¹⁵N

Once the labeled guanosine (B1672433) is synthesized, it must be converted into a building block suitable for automated oligonucleotide synthesis. The gold standard for this process is phosphoramidite chemistry. twistbioscience.comnih.gov This method enables the precise, site-specific placement of isotope labels within a DNA or RNA sequence. isotope.comisotope.com

The process involves the following key steps:

Preparation of the Phosphoramidite: The isotopically labeled guanosine is chemically modified to produce a nucleoside phosphoramidite. This involves protecting the exocyclic amino group and the 5'-hydroxyl group (with a dimethoxytrityl, DMT, group) and reacting the 3'-hydroxyl group to create the reactive phosphoramidite moiety. researchgate.net

Solid-Phase Synthesis: The synthesis occurs on a solid support, typically controlled-pore glass (CPG). The synthesis cycle consists of four main chemical reactions:

Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, making it available for the next coupling step.

Coupling: The prepared Guanine-4,5-¹³C₂,7-¹⁵N phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step has a very high efficiency, typically exceeding 99%. twistbioscience.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of deletion mutants.

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable phosphate (B84403) triester. twistbioscience.comresearchgate.net

Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified isotopically labeled DNA or RNA molecule. nih.gov

This method allows for the creation of oligonucleotides with one or more Guanine-4,5-¹³C₂,7-¹⁵N units at precisely defined locations, which is invaluable for high-resolution structural studies. nih.gov

Enzymatic Incorporation of Guanine-4,5-¹³C₂,7-¹⁵N into Nucleic Acids

Enzymatic methods offer a powerful alternative to chemical synthesis, particularly for producing uniformly or base-specifically labeled long RNA or DNA molecules. isotope.com These approaches rely on polymerases that use labeled nucleoside triphosphates (NTPs) as substrates.

In Vitro Transcription with Labeled Ribonucleoside Triphosphates

For the synthesis of labeled RNA, in vitro transcription is the method of choice. nih.govnih.gov This reaction uses a DNA template, an RNA polymerase (typically from bacteriophages T7, T3, or SP6), and a mixture of the four ribonucleoside triphosphates (rNTPs). jenabioscience.com

To incorporate Guanine-4,5-¹³C₂,7-¹⁵N, the corresponding labeled guanosine triphosphate (GTP) is required. This labeled rGTP can be produced through enzymatic phosphorylation of the labeled guanosine monophosphate (GMP). nih.gov The in vitro transcription reaction is then performed with the labeled rGTP along with unlabeled ATP, CTP, and UTP. This results in an RNA molecule where every guanine (B1146940) residue contains the ¹³C and ¹⁵N labels. nih.gov The quality and purity of the rNTPs are critical for achieving high yields and reproducibility in these reactions. jenabioscience.com Base-modified rNTPs are also widely used in this process for various applications, including the synthesis of mRNA for vaccines. tcichemicals.com

Polymerase-Based DNA Synthesis Utilizing Labeled Deoxyribonucleoside Triphosphates

Similar to RNA synthesis, labeled DNA can be produced enzymatically using DNA polymerases. isotope.com This is commonly achieved through methods like Polymerase Chain Reaction (PCR) or primer extension. semanticscholar.org The key substrate for these reactions is the labeled 2'-deoxyguanosine (B1662781) triphosphate (dGTP).

The synthesis of Guanine-4,5-¹³C₂,7-¹⁵N labeled dGTP can be accomplished enzymatically from the corresponding labeled precursor. nih.govresearchgate.net The labeled dGTP is then included in the polymerase reaction mixture with the other three unlabeled dNTPs, a DNA template, primers, and a DNA polymerase (e.g., KOD or Taq polymerase). researchgate.netlbl.gov The polymerase incorporates the labeled dGTP at every guanine position as it synthesizes the new DNA strand. This approach is highly efficient for producing uniformly G-labeled DNA constructs for NMR and other biophysical studies. nih.gov Some novel dNTPs are designed with modified 3'-hydroxyl groups to act as terminators for DNA synthesis, a principle that underlies many DNA sequencing technologies. oup.com

MethodEnzymeLabeled SubstrateProductLabeling Pattern
In Vitro TranscriptionT7, T3, or SP6 RNA PolymeraserGTP-4,5-¹³C₂,7-¹⁵NRNAUniformly G-labeled
Polymerase Chain Reaction (PCR)DNA Polymerase (e.g., Taq, KOD)dGTP-4,5-¹³C₂,7-¹⁵NDNAUniformly G-labeled
Primer ExtensionDNA PolymerasedGTP-4,5-¹³C₂,7-¹⁵NDNAUniformly G-labeled

This table summarizes the key components and outcomes of enzymatic methods for incorporating labeled guanine into nucleic acids.

Metabolic Labeling Approaches for Cellular and Organismal Integration

Metabolic labeling allows for the incorporation of stable isotopes into the nucleic acids of living cells or whole organisms. researchgate.net This is achieved by growing the cells or organism in a medium where a primary metabolic precursor is replaced with its isotopically labeled counterpart.

For labeling the guanine nucleobase, cells can be supplied with labeled precursors that feed into the purine biosynthesis pathway. researchgate.net To achieve the Guanine-4,5-¹³C₂,7-¹⁵N labeling pattern, the ideal precursor would be [1,2-¹³C₂, ¹⁵N]-Glycine, as glycine provides these specific atoms to the purine ring. researchgate.net

Alternatively, a combination of simpler labeled compounds can be used. For instance, growing cells in a medium containing ¹³C-labeled glucose and ¹⁵N-labeled glutamine or ammonium (B1175870) chloride can lead to the incorporation of these isotopes into various positions of the purine ring through the cell's natural metabolic pathways. nih.govnih.gov While this approach is powerful for studying metabolic flux and cellular dynamics, achieving a highly specific labeling pattern like Guanine-4,5-¹³C₂,7-¹⁵N without significant isotopic scrambling to other positions can be challenging and may require the use of specific mutant cell lines with altered metabolic pathways. nih.govcopernicus.org The analysis of labeled metabolites by mass spectrometry allows for tracing the path of the isotopes through various biosynthetic routes. nih.govsigmaaldrich.com

Culturing Strategies for Uniform and Specific Isotopic Enrichment

The biosynthesis of isotopically enriched nucleic acids, including those containing Guanine-4,5-13C2,7-15N, is commonly achieved by culturing microorganisms in specially formulated media. osti.govnih.gov These strategies are designed to ensure that the isotopic labels from simple precursors are efficiently and uniformly incorporated into the cellular machinery and, ultimately, into the DNA and RNA.

Bacterial systems, particularly Escherichia coli, are frequently employed for this purpose due to their rapid growth and well-understood genetics and metabolism. nih.gov For uniform enrichment, where all carbon and nitrogen atoms in the biomolecules are replaced with their heavy isotopes, the bacteria are grown in a minimal medium. This medium contains a single source of carbon, such as [U-¹³C]-glucose, and a single source of nitrogen, like ¹⁵N-ammonium chloride, ensuring that all synthesized nucleotides are labeled. researchgate.netnih.gov

Alternatively, specific isotopic enrichment, which is required for this compound, involves providing labeled precursors that are incorporated into specific positions of the target molecule through defined biosynthetic pathways. nih.gov This approach can be more complex, sometimes requiring the use of auxotrophic bacterial strains that cannot synthesize a particular essential nutrient (like an amino acid) and must absorb it from the growth medium. acs.org By supplying a labeled version of that nutrient, researchers can direct the isotope to a specific metabolic fate. Other organisms, such as the alga Chlorella, have also been utilized for the biosynthesis of ¹³C-¹⁵N-labeled nucleosides. nih.gov

Below is a table summarizing common culturing strategies.

StrategyOrganismIsotopic PrecursorsOutcome
Uniform Enrichment Escherichia coli[U-¹³C]-Glucose, ¹⁵NH₄ClAll nucleotides are uniformly labeled with ¹³C and ¹⁵N. nih.govresearchgate.net
Specific Enrichment Escherichia coli (often auxotrophic strains)Specifically labeled amino acids (e.g., [¹³C₂, ¹⁵N]glycine), ¹³CO₂Labeling at specific atomic positions within the nucleotide. acs.orgnih.gov
Uniform Enrichment Chlorella (algae)¹³CO₂, ¹⁵N-nitrateUniformly labeled biomass from which nucleosides can be extracted. nih.gov
Uniform Enrichment Plants (Medicago sativa)¹³CO₂, ¹⁵N₂Labeled plant material for studying metabolic fluxes. nih.govyoutube.com

Precursor Selection for Targeted this compound Biosynthesis

The targeted synthesis of this compound relies on a detailed understanding of the de novo purine biosynthesis pathway. This highly conserved metabolic pathway builds the purine ring structure from several simpler molecules. nih.govyoutube.com The specific atoms C4, C5, and N7 of the guanine ring are all derived from a single molecule of the amino acid glycine. nih.gov

Therefore, the most direct biosynthetic strategy to produce this compound is to supply [¹³C₂, ¹⁵N]glycine to the culturing medium. The enzymatic machinery of the cell will incorporate this labeled glycine directly into the purine ring intermediate, inosine (B1671953) monophosphate (IMP), which is the precursor to both guanosine monophosphate (GMP) and adenosine (B11128) monophosphate (AMP). nih.gov

In addition to biosynthetic methods, chemo-enzymatic approaches offer a powerful alternative. nih.govnih.gov These strategies involve the chemical synthesis of an isotopically labeled nucleobase, in this case, [4,5-¹³C₂,7-¹⁵N]guanine, which is then enzymatically coupled to a ribose sugar and phosphorylated to yield the corresponding nucleotide triphosphate (NTP). nih.govnih.gov This method provides high specificity and yield, avoiding the complexities of cellular metabolism. For instance, a synthetic route to [7-¹⁵N]-guanine starts with the nitrosylation of 2,6-diaminopyrimidin-4-ol using ¹⁵N-labeled sodium nitrite. nih.gov A similar logic, starting with ¹³C-labeled building blocks, can be applied to synthesize the desired multi-labeled guanine. nih.gov

The table below outlines the origins of the atoms in the purine ring, highlighting the key precursor for this compound.

Purine Ring AtomPrecursor MoleculeRelevance to this compound
N1AspartateNot targeted for labeling.
C2, C8FormateNot targeted for labeling.
N3, N9GlutamineNot targeted for labeling.
C6CO₂Not targeted for labeling.
C4, C5, N7 Glycine Direct precursor for the desired isotopic labels. nih.gov

Isolation and Purification of this compound Enriched Nucleic Acids

Following the successful incorporation of isotopic labels into the nucleic acids of the cultured organism, a multi-step process is required to isolate and purify the target molecules. osti.gov The primary goal is to extract the total nucleic acids (both DNA and RNA), hydrolyze them into their constituent mononucleotides, and then separate the desired labeled guanine nucleotide from all other components. osti.govnih.gov

The general workflow is as follows:

Cell Lysis : The cultured cells are harvested and broken open (lysed) using chemical methods (e.g., detergents) or physical methods to release the cellular contents. osti.govyoutube.com

Nucleic Acid Extraction : The total nucleic acids are separated from other macromolecules like proteins and lipids. Common methods include phenol-chloroform extraction followed by ethanol (B145695) precipitation, or more modern techniques using silica (B1680970) columns or magnetic beads that selectively bind nucleic acids. youtube.combiocompare.com

Hydrolysis : The purified mixture of DNA and RNA is enzymatically hydrolyzed to break the phosphodiester bonds, releasing the individual nucleoside monophosphates (NMPs) or deoxy-nucleoside monophosphates (dNMPs). osti.gov

Purification : The final and most critical step is the separation of the target labeled nucleotide from the other nucleotides. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful and widely used technique for this purpose, offering high resolution to separate the four different nucleotides. osti.gov

The table below compares common techniques used in the isolation and purification process.

StepTechniquePrinciple
Extraction Phenol-Chloroform ExtractionDifferential partitioning of lipids/proteins into the organic phase and nucleic acids into the aqueous phase. youtube.com
Extraction Silica Column ChromatographyNucleic acids adsorb to a silica membrane in the presence of high salt concentrations and are eluted with a low-salt buffer. biocompare.com
Extraction Magnetic Bead SeparationNucleic acids reversibly bind to coated magnetic beads, which are then separated from the lysate using a magnet. biocompare.com
Purification High-Performance Liquid Chromatography (HPLC)Separation of individual nucleotides based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatography column. osti.gov

Advanced Spectroscopic and Analytical Methodologies Employing Guanine 4,5 13c2,7 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of ¹³C and ¹⁵N isotopes into guanine (B1146940) residues is instrumental for overcoming the inherent challenges of NMR studies on nucleic acids, such as spectral overlap and low sensitivity. The specific labeling in Guanine-4,5-¹³C₂,7-¹⁵N enables a suite of sophisticated NMR experiments.

Heteronuclear Multidimensional NMR Experiments for Resonance Assignment in Nucleic Acids

Resonance assignment is the foundational step for any detailed NMR structural or dynamic study. In large nucleic acid molecules, severe spectral overlap, particularly in the proton dimension, makes unambiguous assignment difficult. The specific labeling in Guanine-4,5-¹³C₂,7-¹⁵N provides critical anchor points for resolving this ambiguity.

Heteronuclear experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC correlate protons with their directly attached carbon or nitrogen atoms. For a nucleic acid containing Guanine-4,5-¹³C₂,7-¹⁵N, a ¹H-¹³C HSQC spectrum would show a correlation for the H5 proton to the labeled C5, and the ¹H-¹⁵N HSQC would display correlations for protons near the N7 position. These signals serve as unique starting points for sequential assignment. Experiments such as the 3D HNCACB and HNCA, traditionally used for proteins, can be adapted for nucleic acids to trace connectivities from the N7 position to the C4 and C5 carbons, aiding in the sequential walk along the nucleic acid backbone. nih.govmeihonglab.com This targeted labeling strategy greatly simplifies complex spectra, facilitating the assignment process in larger RNA and DNA structures. frontiersin.org

Table 1: Representative NMR Chemical Shifts for Labeled Sites in Guanine-4,5-¹³C₂,7-¹⁵N within a DNA Duplex

AtomTypical Chemical Shift (ppm)Correlated Proton
¹³C4150-156(No directly attached proton)
¹³C5115-120H5
¹⁵N7220-235(No directly attached proton, but near H8)

Application of ¹³C/¹⁵N Filtering and Editing Schemes for Complex Systems

For studying large biomolecular complexes, such as protein-nucleic acid interactions, isotope filtering and editing experiments are indispensable. nih.govresearchgate.net These techniques are designed to selectively observe signals from either the labeled or unlabeled components of a complex.

By incorporating Guanine-4,5-¹³C₂,7-¹⁵N into a nucleic acid that is part of a larger, unlabeled complex, a ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. northwestern.eduresearchgate.net This experiment filters out all signals from the unlabeled components, showing only NOEs originating from protons attached to the ¹³C-labeled C5 position. This dramatically simplifies the spectrum and allows for the unambiguous identification of intramolecular and intermolecular contacts involving the labeled guanine residue. For instance, interactions between the guanine C5-H proton and a nearby amino acid side chain in a protein-DNA complex can be directly observed, providing crucial structural constraints.

Relaxation-Based NMR Experiments for Dynamic Information of Guanine-4,5-¹³C₂,7-¹⁵N Enriched Sites

Biomolecular function is intrinsically linked to motion. NMR relaxation experiments measure the decay of nuclear spin magnetization over time, providing unparalleled insight into molecular dynamics across a wide range of timescales (picoseconds to seconds). nih.gov The specific labels in Guanine-4,5-¹³C₂,7-¹⁵N act as sensitive probes for the motional properties at these precise locations within the guanine base.

By measuring the longitudinal (T₁) and transverse (T₂) relaxation rates of the ¹³C4, ¹³C5, and ¹⁵N7 nuclei, researchers can quantify fast (picosecond-nanosecond) timescale motions, such as local vibrations and bond rotations. nih.govgmclore.org Furthermore, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and rotating frame relaxation (R₁ρ) experiments can characterize slower (microsecond-millisecond) conformational exchange processes. gmclore.org For example, these experiments could be used to study the dynamics of base-flipping, the formation of transient G-quadruplex structures, or the conformational changes that occur upon ligand binding, all reported through the relaxation behavior of the labeled C4, C5, and N7 sites. gmclore.org

Quantitative NMR for Isotopic Enrichment and Molecular Quantification

A key advantage of NMR spectroscopy is its inherent quantitative nature, where the signal intensity is directly proportional to the number of nuclei contributing to that signal. nih.gov This property can be leveraged in two important ways with Guanine-4,5-¹³C₂,7-¹⁵N.

First, quantitative NMR (qNMR) can be used to accurately determine the percentage of isotopic enrichment in a synthesized sample. By comparing the integral of the ¹³C satellite peaks to the central ¹²C peak for a nearby, unlabeled carbon, or by using an internal standard, the precise level of ¹³C incorporation can be calculated. Second, a carefully quantified stock of Guanine-4,5-¹³C₂,7-¹⁵N can serve as an internal standard for determining the concentration of other molecules in a complex mixture. The well-resolved signals from the labeled sites provide a reference against which the signals from other compounds can be compared, enabling accurate quantification without the need for compound-specific calibration curves.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. The specific mass increase imparted by the isotopes in Guanine-4,5-¹³C₂,7-¹⁵N makes it an ideal tool for tracer studies in metabolomics and for precise quantification.

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure m/z values with exceptional accuracy, allowing for the confident determination of elemental formulas. thermofisher.commdpi.com When Guanine-4,5-¹³C₂,7-¹⁵N is introduced into a biological system, it acts as a tracer. Its molecular weight is increased by approximately 3.005 Da (2 x 1.003 Da for ¹³C and 1 x 0.997 Da for ¹⁵N) compared to the natural abundance molecule.

This distinct mass difference allows researchers to track the metabolic fate of the guanine base through various biochemical pathways, such as purine (B94841) synthesis and salvage. nih.gov As the labeled guanine is incorporated into DNA, RNA, or converted into other metabolites like xanthine (B1682287) or uric acid, these downstream products will also carry the isotopic label. High-resolution MS can easily distinguish these labeled metabolites from their unlabeled endogenous counterparts, enabling detailed metabolic flux analysis. nih.gov

Furthermore, this principle is the basis of isotope dilution mass spectrometry, the gold standard for quantification. A known amount of Guanine-4,5-¹³C₂,7-¹⁵N is added to a biological sample as an internal standard. The ratio of the peak intensities of the labeled standard to the unlabeled endogenous guanine, as measured by MS, allows for highly accurate and precise quantification of the guanine concentration in the original sample. nih.gov

Table 2: Mass-to-Charge (m/z) Values for Unlabeled and Labeled Guanine

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
Guanine (unlabeled)C₅H₅N₅O151.0494152.0572
Guanine-4,5-¹³C₂,7-¹⁵N¹³C₂C₃H₅¹⁵NN₄O154.0544155.0622

Tandem Mass Spectrometry (MS/MS) for Fractional Enrichment Analysis

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used to determine the fractional enrichment of Guanine-4,5-¹³C₂,7-¹⁵N in biological samples. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The masses of these fragments provide structural information and confirm the incorporation of the isotopic labels.

In a typical workflow, guanine is extracted from a biological matrix (e.g., DNA, RNA, or the free nucleotide pool) and ionized. The mass spectrometer is set to select the ion corresponding to Guanine-4,5-¹³C₂,7-¹⁵N, which has a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled guanine. This precursor ion is then subjected to collision-induced dissociation (CID), which breaks the molecule into a predictable pattern of smaller fragment ions.

The fragmentation of the purine ring allows for the precise localization of the ¹³C and ¹⁵N labels. For instance, fragments containing the C4-C5 bond will exhibit a mass shift of +2 Da due to the two ¹³C atoms, while fragments retaining the N7 atom will show a +1 Da shift. By comparing the fragmentation patterns and ion intensities of the labeled guanine with its unlabeled counterpart, researchers can calculate the percentage of guanine in the sample that has been replaced by the stable isotope tracer. This fractional enrichment data is critical for studies of DNA and RNA synthesis and repair, as well as nucleotide metabolism. nih.govresearchgate.net

Table 1: Representative MS/MS Fragmentation Data for Unlabeled Guanine and Guanine-4,5-¹³C₂,7-¹⁵N

Precursor Ion (m/z)Fragment IonUnlabeled Guanine Fragment (m/z)Guanine-4,5-¹³C₂,7-¹⁵N Fragment (m/z)Mass Shift (Da)
152.05[M+H-NH₃]⁺135.04138.04+3
152.05[M+H-HNCO]⁺109.04111.04+2
155.05[M+H-NH₃]⁺135.04138.04+3
155.05[M+H-HNCO]⁺109.04111.04+2

Note: The m/z values are illustrative and may vary slightly depending on the instrument and ionization method.

Isotope Ratio Mass Spectrometry for Quantitative Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes with extremely high precision. When coupled with a sample introduction system like a gas chromatograph with a combustion interface (GC/C/IRMS), it can be used to trace the metabolic fate of Guanine-4,5-¹³C₂,7-¹⁵N. nih.govresearchgate.net

In this methodology, guanine is first isolated from the biological sample and derivatized to make it volatile for gas chromatography. The derivatized guanine is then injected into the GC, which separates it from other compounds. The separated guanine is then combusted at a high temperature, converting it into simple gases like CO₂ and N₂. These gases are then introduced into the IRMS.

The IRMS instrument precisely measures the ratio of ¹³CO₂ to ¹²CO₂ and ¹⁵N₂ to ¹⁴N₂. By comparing these ratios to a standard, the enrichment of ¹³C and ¹⁵N in the guanine molecule can be determined with high accuracy. nih.gov This quantitative data allows researchers to track the flow of carbon and nitrogen from the labeled guanine into various metabolic pathways, providing insights into nucleotide salvage and de novo synthesis pathways.

Table 2: Illustrative Isotope Ratio Data from a Guanine Tracing Experiment

Sampleδ¹³C (‰)δ¹⁵N (‰)
Control (Unlabeled Guanine)-25.41.2
Experimental (Guanine-4,5-¹³C₂,7-¹⁵N fed)+150.8+250.5

Note: δ values represent the deviation of the isotope ratio in the sample from that of a standard in parts per thousand (‰). A positive value indicates enrichment.

Coupling with Liquid Chromatography (LC-MS) and Capillary Electrophoresis (CE-MS)

To analyze Guanine-4,5-¹³C₂,7-¹⁵N in complex biological mixtures, mass spectrometry is often coupled with powerful separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE).

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. mz-at.de A biological extract containing nucleotides is injected into an LC system, where different compounds are separated based on their physicochemical properties (e.g., polarity, size). As the separated compounds, including labeled and unlabeled guanine, elute from the LC column, they are introduced into the mass spectrometer for detection and quantification. This approach is widely used to measure the levels of Guanine-4,5-¹³C₂,7-¹⁵N in various nucleotide pools (e.g., guanosine (B1672433) triphosphate, deoxyguanosine triphosphate) and to study the kinetics of its incorporation into DNA and RNA. nih.gov

CE-MS offers an alternative separation mechanism based on the electrophoretic mobility of ions in a capillary under the influence of an electric field. nih.govdiva-portal.org This technique is particularly advantageous for the analysis of charged molecules like nucleotides and provides very high separation efficiency. Coupling CE with MS allows for the sensitive detection of Guanine-4,5-¹³C₂,7-¹⁵N and its metabolites, even in very small sample volumes. openchemicalengineeringjournal.com

Table 3: Comparison of LC-MS and CE-MS for Guanine-4,5-¹³C₂,7-¹⁵N Analysis

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Principle of Separation Partitioning between a stationary and a mobile phaseDifferential migration in an electric field
Sample Volume Microliters (µL)Nanoliters (nL)
Separation Efficiency HighVery High
Primary Applications Metabolomics, quantification of nucleotides in complex matricesAnalysis of charged biomolecules, low-volume samples

Complementary Biophysical Techniques

Integration with X-ray Crystallography for Structural Determination

While X-ray crystallography is a powerful technique for determining the three-dimensional structure of macromolecules at atomic resolution, it can sometimes be challenging to unambiguously identify specific atoms or molecules within a large complex. The incorporation of stable isotopes like in Guanine-4,5-¹³C₂,7-¹⁵N can aid in this process.

Although X-ray crystallography primarily relies on the diffraction of X-rays by electrons and is not directly sensitive to the isotopic composition of atoms, the introduction of heavy isotopes can subtly alter the crystal lattice parameters or diffraction intensities. More significantly, in combination with other techniques like solid-state NMR on the same crystalline sample, the labeled guanine can be used as a specific probe to confirm its location and conformation within a larger DNA or RNA structure or a protein-nucleic acid complex.

For example, if a protein is co-crystallized with a DNA molecule containing Guanine-4,5-¹³C₂,7-¹⁵N, the known location of the labeled guanine can help in the phasing of the diffraction data and in the precise modeling of the nucleic acid within the electron density map. This is particularly useful for validating the interactions between the protein and specific residues of the nucleic acid.

Applications of Guanine 4,5 13c2,7 15n in Structural Biology of Nucleic Acids

Elucidation of Canonical DNA and RNA Architectures

In the study of standard A-form and B-form helices, the complexity of NMR spectra increases significantly with the size of the nucleic acid. wikipedia.org Isotopic labeling is crucial for resolving this complexity. By incorporating Guanine-4,5-13C2,7-15N, researchers can employ heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) to spread out crowded proton signals into additional dimensions, facilitating unambiguous resonance assignment. nih.govnih.gov

The ¹⁵N label at the N7 position, located in the major groove of a canonical Watson-Crick duplex, is a sensitive probe of its local environment. Its chemical shift can provide information on hydration and interactions with proteins or small molecules. The ¹³C labels at C4 and C5, which are part of the six-membered ring and involved in the Watson-Crick hydrogen bonding face, report on the integrity and geometry of base pairing. Together, these labels provide a precise set of coordinates and environmental probes to refine the high-resolution structures of canonical DNA and RNA duplexes in solution.

Characterization of Non-Canonical Nucleic Acid Structures

Guanine-rich sequences are known to form a variety of non-canonical structures, such as G-quadruplexes and triplexes, which are implicated in critical biological processes. mdpi.comnih.gov The study of these structures is greatly enhanced by the use of this compound.

G-quadruplexes are four-stranded structures stabilized by stacked G-tetrads, where four guanine (B1146940) bases are connected through Hoogsteen hydrogen bonds. nih.govresearchgate.net The N7 atom of guanine is directly involved in this Hoogsteen bonding network. Therefore, incorporating this compound provides a direct method to monitor the formation and stability of G-tetrads. nih.gov

Site-specific labeling allows researchers to unequivocally assign the imino protons involved in the G-tetrads, which is a critical first step in determining the folding topology of the quadruplex. mdpi.comnih.gov The ¹⁵N chemical shifts are sensitive indicators of hydrogen bond formation, while the ¹³C chemical shifts of C4 and C5 can report on the electronic changes associated with tetrad formation and stacking interactions. These experiments are essential for distinguishing between the multiple conformations that G-quadruplex-forming sequences can adopt. nih.govspringernature.com

Table 1: NMR Experiments for Studying Guanine-Labeled Nucleic Acids

NMR ExperimentLabeled Nuclei ProbedStructural Information Obtained
1D ¹H NMR¹H (imino protons)Initial assessment of G-tetrad formation and presence of multiple conformations. nih.gov
2D ¹H-¹⁵N HSQC¹H, ¹⁵N7Unambiguous assignment of guanine imino and aromatic protons; direct detection of Hoogsteen hydrogen bonds in G-tetrads. nih.govnih.gov
2D ¹H-¹³C HSQC¹H, ¹³C4, ¹³C5Probing the Watson-Crick face environment, base stacking, and determination of glycosidic bond conformation (anti vs. syn). nih.gov
2D NOESY¹HThrough-space proton-proton distances for determining 3D structure and folding topology. nih.gov
HNN-COSY¹H, ¹⁵NThrough-hydrogen-bond correlations to confirm G-tetrad and triplex hydrogen bonding patterns.

DNA and RNA triplexes involve a third strand binding into the major groove of a duplex, forming Hoogsteen or reverse Hoogsteen base pairs with the purine (B94841) strand. wikipedia.org The formation of a T•A-T or C+•G-C triad (B1167595) relies on the Hoogsteen edge of the purine base. The ¹⁵N label at the N7 position of guanine is a direct and powerful probe for characterizing the C+•G-C triad. nih.gov NMR strategies that incorporate ¹³C and ¹⁵N labeled nucleotides are used to unambiguously assign resonances and resolve the specific hydrogen bonding patterns that define these higher-order structures. researchwithrutgers.com The chemical shifts of the labeled C4, C5, and N7 atoms provide precise constraints for differentiating between various triplex models and for studying the stability and dynamics of these complexes. nih.govuaic.ro

Structural Insights into Nucleic Acid Folding Pathways

Understanding the process by which a nucleic acid folds into its functional three-dimensional structure is a major goal of structural biology. Isotopic labeling with this compound allows researchers to use real-time NMR experiments to track the structural transitions of a specific guanine residue during the folding process. researchgate.netnih.gov

By monitoring the chemical shifts of ¹³C and ¹⁵N, one can follow the formation of secondary and tertiary interactions over time. For example, the folding of a G-quadruplex, often induced by the addition of cations like potassium, can be observed by tracking the ¹⁵N7 signal as it shifts upon formation of Hoogsteen hydrogen bonds. This provides a residue-specific view of the folding pathway, highlighting intermediate states and the sequence of events leading to the final stable structure.

Probing Conformation and Local Environment of this compound Residues

The NMR parameters of the ¹³C and ¹⁵N nuclei are exquisitely sensitive to the local structural and electronic environment. This sensitivity allows this compound to serve as a high-resolution probe of its surroundings within a nucleic acid structure.

The glycosidic torsion angle (χ), which defines the orientation of the base relative to the sugar (anti or syn), is a key conformational parameter, especially in G-quadruplexes. The ¹H8-¹³C8 chemical shifts are known to be reliable indicators of the syn vs. anti conformation. nih.gov Similarly, the chemical shifts of C4 and C5 are affected by this angle and the resulting stacking interactions with neighboring bases. The ¹⁵N7 chemical shift is a sensitive reporter on metal ion binding, as many cations coordinate directly to this position in the major groove. nih.gov This makes the compound invaluable for studying ion-dependent structures and interactions.

Table 2: Relationship Between Labeled Guanine Atoms and Structural Parameters

Labeled AtomNMR ParameterStructural Feature Probed
N7 Chemical ShiftHoogsteen hydrogen bonding in G-tetrads and triplexes; metal ion coordination; solvent accessibility. nih.govnih.gov
Coupling ConstantsThrough-hydrogen-bond connectivities (e.g., in HNN-COSY experiments).
C4, C5 Chemical ShiftStacking interactions; base pairing integrity; electronic environment of the Watson-Crick face; glycosidic conformation.
Coupling ConstantsJ-couplings can provide information on bond angles and local geometry.

Applications of Guanine 4,5 13c2,7 15n in Investigating Nucleic Acid Dynamics

Real-Time Monitoring of Nucleic Acid Conformational Exchange Processes

Conformational exchange refers to the process where a molecule transitions between two or more distinct three-dimensional structures. In nucleic acids, these exchanges can involve phenomena like the flipping of a base out of a helix, the transition between different helical forms (e.g., A-form to B-form), or the formation of non-canonical structures like G-quadruplexes. Monitoring these processes in real-time is crucial for understanding their functional implications.

The incorporation of Guanine-4,5-13C2,7-15N provides site-specific NMR probes that are exceptionally sensitive to their local chemical environment. When a nucleic acid undergoes conformational exchange, the labeled sites in the guanine (B1146940) base experience changes in their magnetic environment, leading to detectable alterations in their NMR signals. Techniques like real-time 2D NMR can track the appearance and disappearance of signals corresponding to different conformational states, allowing for the direct observation of these dynamic events as they occur. The specific placement of ¹³C at positions 4 and 5, and ¹⁵N at position 7, offers a multi-faceted view of the exchange process, as each labeled nucleus reports on slightly different aspects of the structural change.

Analysis of Micro- to Millisecond Dynamics in DNA and RNA Using Relaxation Dispersion NMR

Many critical biological events, such as enzyme catalysis and molecular recognition, involve nucleic acid dynamics on the microsecond (µs) to millisecond (ms) timescale. Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR is a premier technique for characterizing these motions. nih.govucl.ac.uk This method detects the presence of low-population ("invisible" or "dark") conformational states that are in exchange with the major, observable ground state. ucl.ac.uk

The presence of ¹³C and ¹⁵N labels in this compound is essential for these experiments. ucl.ac.uk CPMG experiments measure the effective transverse relaxation rate (R₂) as a function of a variable pulse frequency. When a nucleus exchanges between different environments on the µs-ms timescale, it leads to a characteristic "dispersion" profile where the relaxation rate changes with the pulse frequency. By fitting these profiles to theoretical models, researchers can extract detailed kinetic and thermodynamic parameters. nih.gov

The labeling at N7 is particularly valuable for studying G-quadruplexes and metal ion binding sites, while the C4 and C5 labels provide insights into the dynamics of the Watson-Crick hydrogen bonding face. These experiments can precisely quantify the exchange rates (kₑₓ), the populations of the exchanging states, and the chemical shift differences between the states, thereby providing a detailed picture of the dynamic landscape of the nucleic acid.

ParameterDescriptionTypical Range of Values
kₑₓ (kₒₙ + kₒff) The rate of conformational exchange.100 - 2000 s⁻¹
pₑ The population of the excited (minor) state.0.5 - 10%
Δω The chemical shift difference between the ground and excited states.0.5 - 5 ppm

This interactive table summarizes the key parameters obtained from relaxation dispersion NMR experiments, which are enabled by isotopic labeling.

Assessment of Hydrogen Bond Dynamics within Guanine Base Pairs and Tetrads

Hydrogen bonds are fundamental to the structure and stability of nucleic acids, defining the specificity of base pairing in duplexes (Guanine-Cytosine pairs) and the architecture of G-quadruplexes formed from guanine tetrads. youtube.comnagwa.com The dynamics of these hydrogen bonds—their formation, breakage, and fluctuations in strength—are critical for processes like DNA "breathing," where the double helix transiently opens.

Isotopic labeling, as in this compound, offers a refined method to study these dynamics. The chemical shifts of the involved nuclei, particularly the N7 position, are sensitive to the hydrogen bonding environment. ruc.dk Furthermore, NMR can measure scalar couplings (J-couplings) across hydrogen bonds. For instance, by observing the coupling between the guanine imino proton (H1) and the cytosine nitrogen (N3), one can directly probe the integrity and geometry of the Watson-Crick G-C pair. The introduction of ¹⁵N labels can facilitate the measurement of these couplings. Studying how these parameters change with temperature or upon binding of a protein can reveal detailed information about the stability and dynamics of the hydrogen bond network.

Hydrogen Bond ProbeMeasurementInformation Gained
Imino Proton Exchange Rate of exchange with solvent (water).Base pair opening rates.
Trans-Hydrogen Bond J-Couplings Scalar coupling constant (e.g., ²hJNN).Direct evidence and geometry of H-bonds.
Isotope Effects on Chemical Shifts Changes in chemical shift upon isotope substitution.Hydrogen bond strength and geometry. ruc.dk

This interactive table outlines NMR methods used to assess hydrogen bond dynamics, enhanced by isotopic labeling.

Investigating the Kinetics of Structural Transitions Involving this compound Sites

Beyond equilibrium dynamics, the specific labeling in this compound is instrumental in studying the kinetics of induced structural transitions. nih.govox.ac.uk Such transitions can be triggered by changes in environmental conditions (e.g., temperature, pH, ion concentration) or by the binding of other molecules like proteins, drugs, or other nucleic acids.

Techniques like stopped-flow NMR or temperature-jump NMR can be used to monitor the kinetic pathways of these transitions. By incorporating the labeled guanine, researchers can follow the structural changes at specific sites within the molecule as it folds, unfolds, or binds to a target. For example, the N7 position is a common site for metal ion coordination and is involved in the Hoogsteen edge of the base, which participates in non-canonical structures. Monitoring the ¹⁵N-N7 signal during a transition can provide precise kinetic data on the formation or disruption of these interactions. This allows for the determination of rate constants for individual steps in a complex biological process, providing a mechanistic understanding that is often unattainable with other methods. nih.govox.ac.uk

Applications of Guanine 4,5 13c2,7 15n in the Study of Protein Nucleic Acid Interactions

Delineation of Interaction Surfaces and Binding Interfaces

The identification of the precise contact points between a protein and a nucleic acid is the first step in understanding their interaction. Guanine-4,5-¹³C₂,7-¹⁵N serves as a highly specific probe for delineating these interaction surfaces. The ¹³C labels at positions C4 and C5, and the ¹⁵N label at position N7 are located in the major groove of B-form DNA, a common site for protein recognition.

When a protein binds to a nucleic acid sequence containing Guanine-4,5-¹³C₂,7-¹⁵N, the chemical environment of the labeled atoms is altered, leading to changes in their NMR signals. By monitoring these changes, researchers can precisely map the guanine (B1146940) residues that are in close contact with the protein. This information is critical for generating accurate models of the protein-nucleic acid complex.

Mapping Protein Binding Sites on Nucleic Acids via Chemical Shift Perturbations

Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify the binding interface in molecular complexes. The specific labeling in Guanine-4,5-¹³C₂,7-¹⁵N provides exquisitely sensitive reporters for this purpose. The ¹³C and ¹⁵N nuclei have a large chemical shift dispersion, making them ideal for detecting subtle changes in the local electronic environment upon protein binding.

By titrating an unlabeled protein into a solution of nucleic acid containing the labeled guanine and recording a series of heteronuclear NMR spectra (e.g., ¹H-¹³C or ¹H-¹⁵N HSQC), one can track the chemical shifts of the labeled atoms. Significant changes in the chemical shifts of specific guanine residues pinpoint the protein's binding site on the nucleic acid. The magnitude of the chemical shift perturbation can also provide information about the affinity of the interaction at that specific site.

Characterization of Intermolecular Nuclear Overhauser Effects (NOEs)

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides distance information between protons that are in close proximity (typically < 5 Å). Intermolecular NOEs between the protein and the nucleic acid are the gold standard for defining the precise orientation and registry of the two molecules in a complex.

Incorporating Guanine-4,5-¹³C₂,7-¹⁵N into the nucleic acid allows for the use of isotope-filtered NOESY experiments. In this setup, one can specifically observe NOEs between protons attached to the ¹³C- and ¹⁵N-labeled guanine and protons on the unlabeled protein. This filtering strategy simplifies the complex NOESY spectra and allows for the unambiguous identification of intermolecular contacts. For example, an NOE between the H8 proton of the labeled guanine and a specific amino acid side chain proton provides a direct distance restraint for structural calculations.

Probing Conformational Changes in Nucleic Acids Induced by Protein Binding

The binding of a protein can often induce significant conformational changes in the nucleic acid, such as bending, unwinding, or kinking. These structural alterations are frequently crucial for the biological function of the complex. Guanine-4,5-¹³C₂,7-¹⁵N provides a powerful means to probe these protein-induced conformational changes.

The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to the local geometry of the nucleobase. For instance, changes in the glycosidic torsion angle (χ) or the sugar pucker of the deoxyribose ring will be reflected in the chemical shifts of the C4, C5, and N7 atoms of the guanine. By comparing the chemical shifts of the labeled guanine in the free and protein-bound states, researchers can infer detailed information about the conformational changes occurring at specific guanine residues upon protein binding.

Table 2: Hypothetical ¹³C and ¹⁵N Chemical Shift Changes Indicating Conformational Rearrangement in a DNA Duplex upon Protein Binding

Labeled Guanine Residue Free DNA ¹³C4 (ppm) Bound DNA ¹³C4 (ppm) Δδ (ppm) Free DNA ¹⁵N7 (ppm) Bound DNA ¹⁵N7 (ppm) Δδ (ppm) Inferred Conformational Change
G6 148.2 150.1 1.9 225.8 228.3 2.5 Localized B-to-A form transition
G10 148.5 148.6 0.1 226.1 226.2 0.1 No significant change

Elucidating the Dynamics of Protein-Nucleic Acid Recognition Processes

Protein-nucleic acid interactions are not static; they are dynamic processes involving conformational fluctuations over a wide range of timescales. NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium, provide a powerful tool for characterizing these dynamics.

The ¹³C and ¹⁵N nuclei in Guanine-4,5-¹³C₂,7-¹⁵N serve as excellent probes for relaxation studies. By measuring parameters such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear NOE, one can gain insights into the pico- to nanosecond timescale motions of the guanine base. Changes in these relaxation parameters upon protein binding can reveal alterations in the flexibility of the nucleic acid at the binding interface. For example, a decrease in motion (increase in order parameter, S²) upon binding would indicate a rigidification of the guanine base within the complex. These dynamic insights are crucial for a complete understanding of the recognition process and the role of conformational entropy in binding.

Applications of Guanine 4,5 13c2,7 15n in Cellular Metabolism and Nucleotide Biosynthesis

Tracing De Novo Purine (B94841) Biosynthesis Pathways

The synthesis of purine nucleotides can occur through two primary routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. Guanine-4,5-13C2,7-15N is a powerful tool for investigating the intricate balance and regulation of these pathways.

The de novo purine biosynthesis pathway is a multi-step process that utilizes several precursor molecules, including glycine (B1666218), formate (B1220265) (via tetrahydrofolate), glutamine, aspartate, and carbon dioxide. Glycine provides the C4, C5, and N7 atoms of the purine ring. Isotope tracing studies using precursors like [¹³C₂, ¹⁵N]Glycine have demonstrated the ability to track the incorporation of these atoms into the final purine products, inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). nih.govresearchgate.net

By introducing labeled precursors and analyzing the isotopic enrichment in purine nucleotides, researchers can quantify the rate, or flux, of the de novo synthesis pathway. For instance, studies have shown that under purine-depleted conditions, the rate of glycine incorporation into IMP, the precursor for both AMP and GMP, can increase significantly. nih.gov This demonstrates an upregulation of the de novo pathway to meet cellular demand. The formation of multi-enzyme complexes known as purinosomes has been shown to enhance this pathway flux by channeling intermediates. nih.govresearchgate.net

Table 1: Observed Increase in De Novo Purine Biosynthesis in Purinosome-Rich Cells

ParameterFold Increase (Purinosome-Rich vs. Normal)Reference
Cellular IMP Concentration~3-fold nih.gov
Initial Rate of [¹⁵N]Glycine Incorporation into IMP~50% higher nih.gov
Initial Rate of AMP Synthesis~70% greater nih.gov
Initial Rate of GMP Synthesis~20% higher nih.gov

Cells continuously balance de novo synthesis with the more energy-efficient salvage pathways to maintain their purine nucleotide pools. The contribution of each pathway can vary significantly between different tissues and cellular states, such as proliferation versus differentiation. nih.gov Isotope tracing experiments are crucial for dissecting the relative contributions of these two routes.

By administering an isotopically labeled purine like this compound, researchers can directly measure its incorporation into the nucleotide pool via the salvage pathway, which is catalyzed by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Simultaneously using other tracers, such as ¹⁵N-labeled glutamine for the de novo pathway, allows for a comprehensive analysis of purine homeostasis. nih.gov Such studies have revealed that while proliferating cells are often thought to rely on de novo synthesis, many tissues and even tumors demonstrate robust salvage pathway activity. nih.gov

Investigation of Nucleic Acid Turnover and Degradation Kinetics

This compound is an invaluable tool for studying the dynamics of DNA and RNA turnover. When cells are cultured with this labeled guanine (B1146940), it becomes incorporated into newly synthesized nucleic acids. By subsequently switching to an unlabeled medium, the rate at which the isotopic label disappears from the nucleic acid pool can be monitored over time. This "pulse-chase" experimental design allows for the direct measurement of the degradation and turnover rates of DNA and RNA. biorxiv.org

Metabolic Flux Analysis (MFA) for Carbon and Nitrogen Flux Quantification

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions. creative-proteomics.comfrontiersin.org The use of tracers labeled with stable isotopes is central to MFA. This compound, with its dual carbon and nitrogen labels, is particularly well-suited for advanced MFA studies that aim to understand the integrated network of carbon and nitrogen metabolism. nih.govbiorxiv.org

MFA can be performed under two general conditions: isotopic steady-state and isotopically nonstationary.

Steady-State MFA: In this approach, cells are cultured with the isotopic tracer for a duration sufficient to achieve a steady-state distribution of labels throughout the metabolic network. nih.gov The measured labeling patterns in metabolites, such as amino acids and nucleotides, are then used to calculate the relative fluxes through different pathways. researchgate.net

Isotopically Nonstationary MFA (INST-MFA): This method is applied to systems at a metabolic steady state but measures the incorporation of the label over time before isotopic steady state is reached. nih.govnih.gov INST-MFA is particularly useful for systems that are difficult to maintain in long-term culture or have slow turnover rates. nih.gov By capturing the transient labeling dynamics, it can provide detailed flux information.

A tracer like this compound can be used in both paradigms to specifically probe the fluxes related to purine metabolism and its connections to central carbon and nitrogen pathways.

The true power of a dual-labeled substrate like this compound is realized in multi-tracer experiments designed to simultaneously map the flow of different elements. By combining this tracer with others, such as ¹³C-labeled glucose and ¹⁵N-labeled glutamine, researchers can construct comprehensive models of cellular metabolism. nih.gov

This approach, often termed ¹³C¹⁵N-MFA, provides quantitative flux measurements for both carbon and nitrogen metabolism. nih.govbiorxiv.org High-resolution mass spectrometry is essential to distinguish the various mass isotopomers that arise from the simultaneous metabolism of multiple labeled substrates. nih.gov Such studies have been instrumental in identifying key metabolic nodes, for example, establishing glutamate (B1630785) as a central hub for nitrogen assimilation and distribution in certain organisms. nih.govbiorxiv.org The use of statistically rigorous frameworks, such as Bayesian multi-model averaging, helps to resolve complex flux distributions and reaction bidirectionalities with greater confidence. nih.govbiorxiv.org

Role of this compound in Cell Proliferation and DNA Synthesis Studies

In metabolic research, stable isotope-labeled compounds such as this compound serve as powerful tools to trace the fate of molecules in biological systems. When introduced into a cellular system, this labeled guanine can be incorporated into the nucleotide pool and subsequently into newly synthesized DNA during replication. By using techniques like mass spectrometry, researchers can distinguish between the labeled and unlabeled guanine, allowing for the quantification of new DNA synthesis.

This approach is crucial for understanding the dynamics of cell proliferation, as the rate of DNA synthesis is a direct indicator of cell division. For instance, in cancer research, tracking the incorporation of labeled nucleotides can provide insights into the proliferative activity of tumor cells and their response to various therapeutic agents.

While the direct use of this compound in such studies is not explicitly documented, related research has utilized other labeled precursors, such as [¹⁵N]glycine, to measure the rate of de novo purine synthesis, which is a critical pathway for sustaining rapid cell proliferation. These studies have demonstrated that an increased rate of de novo purine biosynthesis is a hallmark of proliferating cells.

The specific labeling pattern of this compound, with isotopes on both the carbon and nitrogen atoms of the purine ring, would theoretically offer a robust tracer for distinguishing between the de novo synthesis and salvage pathways of nucleotide biosynthesis. This is because the entire labeled ring structure would be incorporated in the de novo pathway, whereas the salvage pathway might only incorporate parts of the molecule, depending on the specific salvage enzyme and substrate.

Table 1: Theoretical Application of this compound in DNA Synthesis Studies

Parameter Measured Methodology Expected Outcome Significance in Cell Proliferation Studies
Rate of new DNA synthesisIntroduction of this compound into cell culture followed by mass spectrometry analysis of genomic DNA.Detection and quantification of the labeled guanine in the DNA.Provides a direct measure of the rate of cell division and proliferation.
Contribution of de novo vs. salvage pathwaysAnalysis of the isotopic enrichment in guanine nucleotides and DNA.The specific labeling pattern allows for differentiation between the two major nucleotide synthesis pathways.Elucidates the metabolic phenotype of proliferating cells, which often rely heavily on de novo synthesis.
Impact of therapeutic agents on DNA replicationComparison of labeled guanine incorporation in treated versus untreated cells.A decrease in the incorporation of the labeled guanine would indicate an inhibition of DNA synthesis.Offers a method to assess the efficacy of anti-proliferative drugs that target nucleotide metabolism or DNA replication.

It is important to note that the table above is based on the established principles of stable isotope tracing and represents the potential, rather than documented, applications of this compound. Further experimental research is required to validate these specific uses and to generate the detailed research findings necessary for a comprehensive understanding of its role in cell proliferation and DNA synthesis studies.

Quantitative Biological Measurements and Beyond Structural Dynamics

Quantification of Nucleic Acid Synthesis and Degradation Rates

Stable isotope labeling with compounds like Guanine-4,5-13C2,7-15N is a cornerstone of modern techniques for measuring the turnover rates of nucleic acids. acs.org This approach, often referred to as metabolic labeling, allows for the differentiation between pre-existing and newly synthesized RNA or DNA molecules within a cell or organism.

When cells are cultured in a medium containing this compound, this labeled precursor is incorporated into newly transcribed nucleic acids. Over time, the proportion of labeled guanine (B1146940) in the total nucleic acid pool increases. By harvesting samples at different time points and analyzing the isotopic enrichment of guanine through techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to calculate the rates of both synthesis and degradation. nih.govnih.gov

The rate of incorporation of the labeled guanine reflects the synthesis rate, while the dilution of the label over time after a chase with unlabeled guanine provides the degradation rate. nih.gov This dynamic information is crucial for understanding how cells regulate their gene expression under various physiological and pathological conditions.

Table 1: Conceptual Data for RNA Synthesis Rate Calculation using this compound

Time (hours)% Labeled Guanine in Total RNA
00
415.2
828.9
1240.5
2455.1

This interactive table illustrates the expected increase in the percentage of labeled guanine incorporated into RNA over time, which can be used to model and calculate the rate of RNA synthesis.

Analysis of RNA Modifications and Epitranscriptomic Changes

The field of epitranscriptomics explores the role of chemical modifications to RNA in regulating gene expression. Guanine is subject to a variety of modifications, and this compound is an invaluable tool for studying these changes.

Identification and Quantification of Guanine-Based RNA Modifications

Accurate quantification of RNA modifications is a significant challenge in epitranscriptomics. nih.gov Stable isotope-labeled internal standards are essential for achieving precise and reliable measurements with mass spectrometry. semanticscholar.org this compound can be used to generate isotopically labeled versions of various guanine modifications, such as 7-methylguanosine (B147621) (m7G) and N2-methylguanosine (m2G).

When a known amount of the labeled standard is added to a biological sample before processing and analysis, it co-elutes with the endogenous, unlabeled modified nucleoside. By comparing the mass spectrometer signal intensities of the labeled and unlabeled species, any variations in sample preparation or instrument response can be normalized, leading to accurate quantification of the modification's abundance. nih.gov

Tracking Modified Nucleotides Incorporation in Epitranscriptomics

Beyond static quantification, this compound can be used to trace the incorporation of modified nucleotides into RNA, providing insights into the dynamics of the epitranscriptome. By supplying the labeled guanine to cells, researchers can follow its conversion to modified forms and subsequent incorporation into RNA molecules. This allows for the study of the enzymes responsible for these modifications and how their activity changes in response to different stimuli. For instance, an increased incorporation of labeled m7G into specific tRNAs could indicate an upregulation of the responsible methyltransferase. nih.govnih.gov

Table 2: Expected Mass Shifts for Unlabeled and Labeled Guanine-Based Nucleosides

NucleosideUnlabeled Mass (m/z)Labeled Mass (m/z) with this compound
Guanosine (B1672433)284.1287.1
7-methylguanosine (m7G)298.1301.1
N2-methylguanosine (m2G)298.1301.1

This interactive table demonstrates the predictable mass shift observed in mass spectrometry when this compound is incorporated, enabling its distinction from the endogenous, unlabeled nucleosides.

Studies on Oxidative Damage to Nucleic Acids involving Guanine

Guanine is the most easily oxidized of the four DNA bases, making it a primary target for reactive oxygen species (ROS). nih.gov The resulting oxidative damage can lead to mutations and contribute to various diseases. This compound plays a critical role in the study of these processes.

Mechanistic Investigations of Guanine Oxidation Products

By using this compound in in vitro experiments, researchers can investigate the chemical mechanisms of guanine oxidation. When DNA or RNA containing the labeled guanine is subjected to oxidative stress, the resulting oxidation products will also be isotopically labeled. This allows for their unambiguous identification and characterization using mass spectrometry, helping to elucidate the pathways of damage formation. For instance, it can be used to trace the formation of key oxidation products like 8-oxo-7,8-dihydroguanine (8-oxoG). acs.orgnih.gov

Use as Internal Standards for Quantifying Damaged Nucleobases

One of the most significant applications of this compound is as an internal standard for the accurate quantification of oxidative DNA and RNA damage. nih.govnih.gov The measurement of lesions like 8-oxoG is often plagued by analytical variability and the potential for artifactual oxidation during sample preparation. nih.gov

By adding a known amount of isotopically labeled 8-oxoG (synthesized from this compound) to a biological sample at the earliest stage of processing, this standard experiences the same conditions as the endogenous 8-oxoG. The ratio of the labeled to unlabeled 8-oxoG measured by LC-MS/MS provides a highly accurate and precise quantification of the level of oxidative damage, corrected for any sample loss or analytical inconsistencies. nih.govnih.gov This approach is crucial for reliably assessing the extent of oxidative stress in biological systems.

Table 3: Representative Data for 8-oxoG Quantification using a Labeled Internal Standard

Sample GroupUnlabeled 8-oxoG (peak area)Labeled 8-oxoG Internal Standard (peak area)Calculated 8-oxoG Level (lesions per 10^6 Guanine)
Control15,23450,1123.04
Oxidative Stress48,78949,9879.76

This interactive table provides a hypothetical example of how the peak areas from an LC-MS/MS analysis of unlabeled and labeled 8-oxoG can be used to calculate the absolute level of this oxidative damage marker.

Emerging Research Frontiers and Future Directions

Integration with Cryo-Electron Microscopy for Hybrid Approaches

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the visualization of large macromolecular assemblies at near-atomic resolution. nih.govescholarship.org However, cryo-EM can be limited in its ability to resolve the dynamics and local conformational heterogeneity of smaller, more flexible regions within a larger structure. This is where hybrid structural biology approaches, combining cryo-EM with data from other techniques like NMR spectroscopy, become particularly powerful. nih.gov

While cryo-EM does not directly detect isotopic labels, the incorporation of Guanine-4,5-13C2,7-15N into a nucleic acid or a nucleic acid-protein complex allows for detailed NMR analysis of the local environment around the guanine (B1146940) base. researchgate.net This NMR-derived information, such as internuclear distances and torsion angles, can be used as constraints to build and refine atomic models that are then fitted into the lower-resolution cryo-EM density map. nih.govosu.edu This hybrid approach is especially valuable for:

Validating and Refining Models: NMR data from the labeled guanine can confirm the local conformation and interactions within a specific region of a nucleic acid, helping to resolve ambiguities in the cryo-EM map.

Characterizing Dynamics: NMR relaxation experiments, which are highly sensitive to the motion of isotopically labeled nuclei, can reveal the dynamic behavior of guanine-containing regions, providing insights that are not accessible from a static cryo-EM structure. nih.gov

Mapping Binding Sites: By observing changes in the NMR signals of the labeled guanine upon the addition of a ligand or protein, researchers can precisely map interaction surfaces, which can then be integrated with the global architecture provided by cryo-EM.

This synergy between the global structural view from cryo-EM and the site-specific, dynamic information from isotope-labeling NMR creates a more complete and accurate picture of complex biological machinery. nih.gov

Development of Advanced Computational Models for Interpreting Isotopic Data

The full potential of data generated from this compound can only be realized through the use of sophisticated computational models. These models are essential for translating the complex, multi-dimensional data from NMR and MS experiments into precise structural and dynamic information. nih.gov

Recent advancements in computational chemistry and bioinformatics have led to the development of powerful software packages for this purpose. These tools can predict NMR chemical shifts for a given nucleic acid structure, automate the assignment of NMR signals, and refine 3D structures based on experimental isotopic data. nih.govacdlabs.com For example, software can simulate the expected NMR spectrum for a proposed DNA or RNA structure containing the labeled guanine, which can then be compared to the experimental spectrum to validate the model. acdlabs.com

Key areas of development in computational modeling include:

Quantum Chemistry Calculations: Ab initio methods are being developed to predict NMR chemical shifts with high accuracy, which is crucial for distinguishing between subtle conformational states of nucleic acids. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can incorporate NMR-derived distance and orientation restraints to generate dynamic models of nucleic acid behavior in solution, providing insights into processes like folding and ligand binding.

Integrated Software Platforms: There is a growing trend towards developing integrated software platforms that combine data processing, resonance assignment, and structure calculation into a streamlined workflow, making these powerful techniques more accessible to a broader range of researchers. acdlabs.com

The table below summarizes some of the key computational tools used in the analysis of isotopic data from labeled nucleic acids.

Software/ModelPrimary FunctionRelevance to Isotopic Data Interpretation
CYANANMR Structure CalculationUses distance constraints from NMR data (e.g., NOEs from labeled sites) to calculate 3D structures of nucleic acids. nih.gov
ACD/Labs NMR PredictorsNMR Spectra PredictionPredicts 1H, 13C, and 15N NMR spectra from a chemical structure, allowing for comparison with experimental data from labeled guanine. acdlabs.com
relaxMolecular Dynamics AnalysisAnalyzes NMR relaxation data to characterize the internal dynamics of molecules, including the flexibility of the nucleic acid backbone and bases. spincore.com
NAST (Nucleic Acid Simulation Tool)Coarse-Grained RNA ModelingGenerates 3D RNA structures using a coarse-grained model, which can be filtered and ranked using experimental data from labeled sites. simtk.org
MnovaNMR Data Processing & AnalysisA comprehensive software for processing, visualizing, and analyzing 1D and 2D NMR data, including spectra from 13C and 15N labeled samples. spincore.com

Applications in Synthetic Biology and Bioengineering of Nucleic Acid Constructs

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this field, nucleic acids are not just carriers of genetic information but also versatile building materials for complex nanostructures and programmable genetic circuits. nih.govnih.gov The incorporation of this compound into these synthetic constructs provides a powerful analytical handle to verify their structure and probe their function.

Applications in this area include:

Structural Verification of DNA Nanostructures: DNA can be programmed to self-assemble into intricate 2D and 3D shapes, such as polyhedra and lattices. nih.gov By strategically placing labeled guanine at key structural junctions, researchers can use solid-state or solution NMR to confirm the local geometry and connectivity, ensuring the nanostructure has folded into its intended conformation.

Probing the Dynamics of DNA Machines: Synthetic biologists have created DNA-based nanomechanical devices that can switch between different states in response to external stimuli. Isotopic labeling allows for the real-time tracking of these conformational changes using NMR, providing insights into the mechanism and efficiency of these molecular machines.

Monitoring Synthetic Gene Circuits: Engineered genetic circuits are designed to perform logical operations within cells. By introducing this compound into the DNA or transcribed RNA of these circuits, their stability, processing, and interactions with cellular machinery can be monitored using MS-based methods, helping to debug and optimize their performance. nih.gov

The ability to precisely label and monitor these engineered constructs is crucial for advancing the complexity and reliability of synthetic biological systems.

Exploring Novel Biological Functions Revealed by Isotopic Tracing of this compound

Isotopic tracing is a powerful technique for mapping the flow of atoms through metabolic pathways. researchgate.netprotocols.io By introducing this compound into cells or organisms and tracking the appearance of the 13C and 15N labels in downstream metabolites, researchers can gain unprecedented insights into purine (B94841) metabolism. frontiersin.org Purines are not only essential building blocks for DNA and RNA but also play central roles in cellular energy (ATP, GTP) and signaling. nih.govmdpi.com

Isotopic tracing with labeled guanine can help to:

Quantify Metabolic Flux: This approach allows for the measurement of the rates of both the de novo synthesis and the salvage pathways of purine metabolism. This is critical for understanding how cells regulate their nucleotide pools under different conditions, such as rapid proliferation in cancer. mdpi.com

Identify Metabolic Bottlenecks and Dysregulation: In many diseases, including cancer, metabolic pathways are rewired. Tracing studies can pinpoint specific enzymes or pathways that are up- or down-regulated, identifying potential new targets for therapeutic intervention. nih.gov

Uncover Novel Metabolic Fates: By searching for all metabolites that become labeled after the introduction of this compound, researchers may discover previously unknown connections between purine metabolism and other cellular pathways, revealing new biological functions for guanine and its derivatives.

The table below highlights key research findings that could be advanced by using specific isotopic tracers like this compound.

Research AreaKey FindingPotential Contribution of Labeled Guanine Tracing
Cancer MetabolismCancer cells exhibit altered purine metabolism to fuel rapid proliferation, often relying on the de novo synthesis pathway. nih.govPrecisely quantify the flux through both de novo and salvage pathways in cancer cells versus healthy cells to identify therapeutic targets.
Neurologic DevelopmentPurine metabolism is crucial for the development and function of dopaminergic neurons, and defects can lead to severe neurological disorders. mdpi.comTrace the utilization of guanine for nucleotide synthesis and GTP-dependent signaling during neuronal development to understand disease mechanisms.
Cardiovascular DiseaseThe heart adapts its metabolism in response to stress, and these changes are central to the progression of cardiovascular disease. frontiersin.orgAssess how guanine metabolism and the energy charge (GTP levels) are altered in cardiac tissue under ischemic conditions.
Cell Cycle RegulationThe synthesis of purine nucleotides increases significantly as cells prepare to enter the S-phase for DNA replication. mdpi.comFollow the fate of labeled guanine into the DNA of synchronized cell populations to dissect the regulation of nucleotide pools throughout the cell cycle.

Q & A

Basic Research Questions

Q. How should researchers validate the isotopic purity of Guanine-4,5-13C2,7-15N in experimental setups?

  • Methodological Answer : Isotopic purity is critical for traceability in metabolic or NMR studies. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment at the 4,5-13C and 7-15N positions. Cross-validate results with theoretical isotopic abundance patterns. For reproducibility, document synthesis protocols and storage conditions to prevent isotopic exchange or degradation .
  • Experimental Design Tip : Include a "validation" section in methods, detailing instrument parameters (e.g., NMR resonance frequencies, MS fragmentation patterns) and reference unlabeled guanine as a control .

Q. What are the key considerations for designing controlled experiments using dual-labeled guanine to study nucleotide recycling pathways?

  • Methodological Answer :

Hypothesis-Driven Variables : Define the dependent variable (e.g., isotopic flux in salvage pathways) and independent variables (e.g., enzyme activity, pH, temperature).

Replication : Use triplicate samples to account for biological variability and instrument noise.

Controls : Include unlabeled guanine and single-isotope analogs (e.g., 13C-only) to distinguish isotopic effects.
Refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align the question with practical experimental constraints .

Q. How can researchers avoid contamination or isotopic dilution when handling this compound in cell culture studies?

  • Methodological Answer :

  • Use dedicated labware for isotopic compounds to prevent cross-contamination.
  • Pre-equilibrate cell cultures with isotope-free media before introducing labeled guanine to minimize unlabeled background.
  • Quantify isotopic dilution using mass balance equations and report dilution factors in results .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving discrepancies between isotopic enrichment data and theoretical predictions in metabolic flux studies?

  • Methodological Answer :

  • Apply ANOVA or t-tests to compare experimental vs. predicted isotopic ratios.
  • Use error propagation models to account for uncertainties in MS/NMR measurements.
  • If discrepancies persist, re-examine assumptions (e.g., steady-state metabolic conditions) or validate enzyme kinetics using parallel assays (e.g., radiometric tracing) .
    • Data Presentation : Differentiate raw data (in appendices) from processed data (in main text). Use error bars in graphs to represent standard deviations .

Q. How can researchers integrate 13C and 15N isotopic data from this compound into multi-omics frameworks (e.g., metabolomics-proteomics)?

  • Methodological Answer :

Normalization : Align isotopic enrichment values with proteomic abundance data using z-score normalization.

Cross-Platform Validation : Correlate NMR/MS isotopic data with transcriptomic profiles of nucleotide metabolism genes.

Software Tools : Use platforms like MetaFlux or INCA for isotopic flux modeling.
Ensure reproducibility by sharing raw data and code in supplementary materials .

Q. What strategies address low signal-to-noise ratios in 13C NMR spectra of this compound under physiological conditions?

  • Methodological Answer :

  • Optimize relaxation delays and acquisition times to enhance sensitivity.
  • Use cryoprobes or dynamic nuclear polarization (DNP) to amplify weak signals.
  • Apply line-shape fitting algorithms (e.g., Lorentzian deconvolution) to distinguish overlapping peaks. Document all parameters in the methods section for replication .

Contradiction Analysis and Future Directions

Q. How should researchers interpret conflicting isotopic flux results from this compound in different model organisms?

  • Methodological Answer :

  • Conduct comparative pathway analysis to identify organism-specific enzyme isoforms or regulatory mechanisms.
  • Use phylogenetic tracing to assess evolutionary conservation of nucleotide salvage pathways.
  • Publish negative results and methodological limitations to guide future studies .

Q. What are the emerging applications of dual-labeled guanine in CRISPR-Cas9 gene-editing tracer studies?

  • Methodological Answer :

  • Track guanine incorporation into edited genomes using pulse-chase isotopic labeling coupled with nanopore sequencing.
  • Develop kinetic models to quantify editing efficiency based on 15N/13C enrichment ratios.
  • Address ethical considerations (e.g., off-target effects) using FINER criteria during hypothesis formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.